molecular formula C12H9Cl2NO B7975247 3-(2,5-Dichlorophenoxymethyl)pyridine

3-(2,5-Dichlorophenoxymethyl)pyridine

Cat. No.: B7975247
M. Wt: 254.11 g/mol
InChI Key: MERXGWHRHYMJTP-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenoxymethyl)pyridine: is an organic compound with the molecular formula C12H9Cl2NO It is a derivative of pyridine, where the pyridine ring is substituted with a 2,5-dichlorophenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dichlorophenoxymethyl)pyridine typically involves the reaction of 3-hydroxymethylpyridine with 2,5-dichlorophenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pyridine derivative is replaced by the dichlorophenoxy group. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(2,5-Dichlorophenoxymethyl)pyridine can undergo oxidation reactions, where the pyridine ring or the phenoxy group is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the compound to reduce the pyridine ring or the phenoxy group, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more of the chlorine atoms in the phenoxy group are replaced by other substituents such as alkyl, aryl, or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and are carried out under mild conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyridine ring or phenoxy group.

    Reduction: Reduced derivatives of the pyridine ring or phenoxy group.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry: 3-(2,5-Dichlorophenoxymethyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of new bioactive molecules.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenoxymethyl)pyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

  • 2-(2,5-Dichlorophenoxymethyl)pyridine
  • 4-(2,5-Dichlorophenoxymethyl)pyridine
  • 3-(2,4-Dichlorophenoxymethyl)pyridine

Comparison: 3-(2,5-Dichlorophenoxymethyl)pyridine is unique due to the specific positioning of the dichlorophenoxy group on the pyridine ring. This positioning can influence the compound’s reactivity, biological activity, and physical properties. Compared to its analogs, this compound may exhibit different chemical behaviors and biological effects, making it a distinct and valuable compound for various applications.

Properties

IUPAC Name

3-[(2,5-dichlorophenoxy)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-10-3-4-11(14)12(6-10)16-8-9-2-1-5-15-7-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERXGWHRHYMJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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